molecular formula C24H19NO2S2 B5404357 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5404357
M. Wt: 417.5 g/mol
InChI Key: KXRMIZWNBLRLNX-PXLXIMEGSA-N
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Description

5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as MBZM, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. For example, 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. These mechanisms of action make 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one a promising candidate for the development of novel anti-cancer and anti-inflammatory agents.
Biochemical and Physiological Effects:
5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. In addition, 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the progression of various inflammatory diseases. These effects make 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one a promising candidate for the development of novel therapeutic agents.

Advantages and Limitations for Lab Experiments

5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a well-characterized compound. However, there are also some limitations to using 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments. For example, it is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have some cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of research could be the development of novel anti-cancer agents based on the chemical structure of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. In addition, 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one could be investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Finally, further research could be done to optimize the synthesis method of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one to improve its yield and purity.

Synthesis Methods

The synthesis of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2-methylbenzylamine with 5-(benzyloxy)-2-mercaptobenzaldehyde followed by cyclization with phenyl isothiocyanate. The resulting compound is then treated with potassium hydroxide to yield 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in good yield and purity. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential use as a diagnostic and therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. The unique chemical structure of 5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one makes it a promising candidate for further research in these areas.

properties

IUPAC Name

(5E)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S2/c1-17-8-5-6-10-19(17)16-27-21-13-7-9-18(14-21)15-22-23(26)25(24(28)29-22)20-11-3-2-4-12-20/h2-15H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMIZWNBLRLNX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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